molecular formula C42H59Cl2N3O3Ru B8253349 Hoveyda-Grubbs Catalyst(R) M731 CAS No. 1212009-05-6

Hoveyda-Grubbs Catalyst(R) M731

Cat. No.: B8253349
CAS No.: 1212009-05-6
M. Wt: 825.9 g/mol
InChI Key: HUXGPCXOYBIUSS-UHFFFAOYSA-L
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Description

The Hoveyda-Grubbs Catalyst® M731 is a ruthenium-based complex widely used in organic synthesis, particularly in olefin metathesis reactions. This catalyst is known for its high efficiency and stability, making it a valuable tool in both academic research and industrial applications. The chemical formula of Hoveyda-Grubbs Catalyst® M731 is C42H59Cl2N3O3Ru, and it has a molecular weight of 825.92 g/mol .

Preparation Methods

The synthesis of Hoveyda-Grubbs Catalyst® M731 involves several steps, including the formation of amide bonds, etherification, and ring-closing metathesis (RCM). The process typically starts with the preparation of the ligand, followed by its coordination to a ruthenium center. The reaction conditions often involve the use of solvents like dichloromethane and toluene, and the reactions are carried out under an inert atmosphere to prevent oxidation .

Chemical Reactions Analysis

Hoveyda-Grubbs Catalyst® M731 primarily undergoes metathesis reactions, including ring-closing metathesis (RCM), cross metathesis (CM), and ring-opening metathesis polymerization (ROMP). These reactions are facilitated by the catalyst’s ability to form and break carbon-carbon double bonds. Common reagents used in these reactions include alkenes and dienes, and the reactions are typically carried out at temperatures ranging from room temperature to 120°C .

Scientific Research Applications

Hoveyda-Grubbs Catalyst® M731 has a wide range of applications in scientific research. In chemistry, it is used for the synthesis of complex molecules, including natural products and pharmaceuticals. In biology, it is employed in the modification of biomolecules and the synthesis of bioactive compounds. In medicine, it is used in the development of drugs and therapeutic agents. Industrially, it is used in the production of polymers and advanced materials .

Mechanism of Action

The mechanism of action of Hoveyda-Grubbs Catalyst® M731 involves the coordination of the ruthenium center to the olefin substrate, followed by the formation of a metallacyclobutane intermediate. This intermediate then undergoes a series of bond rearrangements, leading to the formation of the desired metathesis product. The catalyst’s high efficiency is attributed to its ability to stabilize the metallacyclobutane intermediate and facilitate the bond rearrangement process .

Comparison with Similar Compounds

Hoveyda-Grubbs Catalyst® M731 is often compared to other ruthenium-based metathesis catalysts, such as the first and second-generation Grubbs catalysts and other Hoveyda-Grubbs catalysts. Compared to these catalysts, Hoveyda-Grubbs Catalyst® M731 offers higher stability and efficiency, particularly in sterically demanding reactions. Similar compounds include Hoveyda-Grubbs Catalyst® M700 and Hoveyda-Grubbs Catalyst® M721, which are also used in metathesis reactions but differ in their ligand structures and reactivity profiles .

Properties

IUPAC Name

[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene]-dichloro-[[5-(2-methylpropoxycarbonylamino)-2-propan-2-yloxyphenyl]methylidene]ruthenium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N2.C15H21NO3.2ClH.Ru/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-10(2)9-18-15(17)16-13-6-7-14(12(5)8-13)19-11(3)4;;;/h9-14,18-21H,15-16H2,1-8H3;5-8,10-11H,9H2,1-4H3,(H,16,17);2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXGPCXOYBIUSS-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)NC1=CC(=C(C=C1)OC(C)C)C=[Ru](=C2N(CCN2C3=C(C=CC=C3C(C)C)C(C)C)C4=C(C=CC=C4C(C)C)C(C)C)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H59Cl2N3O3Ru
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

825.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212009-05-6
Record name 1212009-05-6
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